molecular formula C11H12ClN3S B589154 6-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8 CAS No. 1329836-28-3

6-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8

Cat. No.: B589154
CAS No.: 1329836-28-3
M. Wt: 261.797
InChI Key: FIOIXMFNRBMCOZ-SQUIKQQTSA-N
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Description

6-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8 is a deuterated derivative of 6-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole. This compound is labeled with deuterium, which is a stable isotope of hydrogen. The molecular formula is C11H4D8ClN3S, and it has a molecular weight of 261.80. Deuterated compounds are often used in scientific research to study metabolic pathways, reaction mechanisms, and for use in nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

The synthesis of 6-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8 involves the incorporation of deuterium atoms into the piperazine ring. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the selective incorporation of deuterium. Industrial production methods may involve large-scale synthesis using specialized equipment to maintain the purity and isotopic labeling of the compound.

Chemical Reactions Analysis

6-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

6-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8 has several scientific research applications:

    Chemistry: Used as a reference standard in NMR spectroscopy to study reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace the pathways of drug metabolism and to study enzyme-catalyzed reactions.

    Medicine: Utilized in the development of diagnostic imaging agents and in the study of pharmacokinetics and pharmacodynamics of drugs.

    Industry: Applied in the development of new materials and in environmental studies to detect pollutants.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8 involves its interaction with specific molecular targets and pathways. The deuterium labeling allows researchers to track the compound’s behavior in biological systems using NMR spectroscopy. This helps in understanding the compound’s binding affinity, metabolic stability, and its interaction with enzymes and receptors.

Comparison with Similar Compounds

6-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8 can be compared with other similar compounds such as:

    6-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole: The non-deuterated version of the compound, which lacks the stable isotope labeling.

    6-Chloro-3-(1-piperazinyl)-1,2-benzisothiazole: Another structural analog with slight variations in the piperazine ring.

The uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and allows for detailed studies using NMR spectroscopy.

Properties

IUPAC Name

6-chloro-3-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-1,2-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3S/c12-8-1-2-9-10(7-8)16-14-11(9)15-5-3-13-4-6-15/h1-2,7,13H,3-6H2/i3D2,4D2,5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIOIXMFNRBMCOZ-SQUIKQQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NSC3=C2C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NSC3=C2C=CC(=C3)Cl)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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